

Spectroscopic data for 4-Bromobutan-2-one (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 4-Bromobutan-2-one

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Spectroscopic Profile of 4-Bromobutan-2-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **4-Bromobutan-2-one** (CAS: 28509-46-8), a key electrophilic building block in organic synthesis.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

4-Bromobutan-2-one is a functionalized ketone with the molecular formula C_4H_7BrO .^{[1][2]} Its structure, consisting of a primary alkyl bromide and a ketone, dictates its characteristic spectroscopic features. The presence of bromine is particularly notable in its mass spectrum due to its distinct isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **4-Bromobutan-2-one** are not readily available in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR Data (Predicted)

The proton NMR spectrum of **4-Bromobutan-2-one** is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH ₃	~2.2	Singlet (s)	3H
CH ₂ -C=O	~3.0	Triplet (t)	2H
CH ₂ -Br	~3.6	Triplet (t)	2H

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.

Carbon	Chemical Shift (δ, ppm)
CH ₃	~30
CH ₂ -Br	~35
CH ₂ -C=O	~45
C=O	~205

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromobutan-2-one** is characterized by the presence of a strong carbonyl stretch and vibrations associated with the carbon-bromine bond.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C=O	Stretch	1715 - 1720
C-H (Alkyl)	Stretch	2850 - 3000
C-Br	Stretch	500 - 600

Mass Spectrometry (MS)

The mass spectrum of **4-Bromobutan-2-one** provides information about its molecular weight and fragmentation pattern. The molecular weight of **4-Bromobutan-2-one** is 151.00 g/mol .[\[1\]](#)
[\[2\]](#)

A key characteristic in the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M⁺ and M+2).[\[1\]](#)

Ion	m/z	Notes
[C ₄ H ₇ ⁷⁹ BrO] ⁺	150	Molecular ion (M ⁺)
[C ₄ H ₇ ⁸¹ BrO] ⁺	152	Molecular ion (M+2)
[CH ₃ CO] ⁺	43	Loss of CH ₂ CH ₂ Br radical
[CH ₂ CH ₂ Br] ⁺	107/109	Loss of CH ₃ CO radical

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like **4-Bromobutan-2-one**.

NMR Spectroscopy

- Sample Preparation: A small amount of **4-Bromobutan-2-one** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is tuned to the proton frequency. For ^{13}C NMR, it is tuned to the carbon-13 frequency.
- **Analysis:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

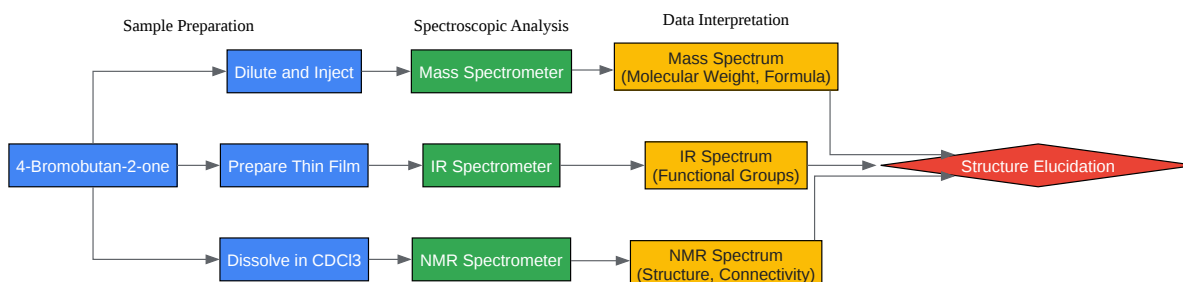
- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of **4-Bromobutan-2-one** between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample.
- **Analysis:** The detector measures the amount of light absorbed at each frequency, and the data is plotted as absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules are ionized, typically using a technique like Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within **4-Bromobutan-2-one**.



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References

- 1. 4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical [benchchem.com]
- 2. 4-Bromobutan-2-one | C₄H₇BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]
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